molecular formula C7H7NS B12315257 Thiobenzamide-2,3,4,5,6-d5

Thiobenzamide-2,3,4,5,6-d5

Cat. No.: B12315257
M. Wt: 142.24 g/mol
InChI Key: QIOZLISABUUKJY-RALIUCGRSA-N
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Description

Thiobenzamide-2,3,4,5,6-d5 is a deuterated form of thiobenzamide, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used as a stable isotope reagent in various chemical and biochemical applications. Its molecular formula is C7H2D5NS, and it has a molecular weight of 142.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiobenzamide-2,3,4,5,6-d5 typically involves the deuteration of thiobenzamide. One common method is the reaction of thiobenzamide with deuterated reagents under controlled conditions to replace the hydrogen atoms with deuterium. This process can be carried out using deuterated solvents and catalysts to ensure high levels of deuterium incorporation.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and techniques to handle deuterated compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiobenzamide-2,3,4,5,6-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiobenzamides. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of thiobenzamide-2,3,4,5,6-d5 involves its interaction with specific molecular targets and pathways. In biological systems, thiobenzamide can be metabolized to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The deuterium atoms in this compound can influence the rate of these metabolic reactions, providing insights into the reaction mechanisms and pathways involved .

Properties

Molecular Formula

C7H7NS

Molecular Weight

142.24 g/mol

IUPAC Name

2,3,4,5,6-pentadeuteriobenzenecarbothioamide

InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D

InChI Key

QIOZLISABUUKJY-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=S)N

Origin of Product

United States

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